molecular formula C14H15BrN2O3S2 B2984345 3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 2380096-77-3

3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B2984345
CAS No.: 2380096-77-3
M. Wt: 403.31
InChI Key: MNTLOTWSKQMHDV-UHFFFAOYSA-N
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Description

3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked through an ether bond. The compound also contains a sulfonyl group attached to a thiophene ring. This unique structure makes it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, including the formation of the pyrrolidine and thiophene rings, followed by their coupling to the pyridine ring. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets . Additionally, the bromine atom on the pyridine ring can participate in halogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its potential as a bioactive molecule, while the pyrrolidine ring improves its binding affinity and selectivity .

Properties

IUPAC Name

3-bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S2/c1-10-2-3-14(21-10)22(18,19)17-7-5-11(9-17)20-13-4-6-16-8-12(13)15/h2-4,6,8,11H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTLOTWSKQMHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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